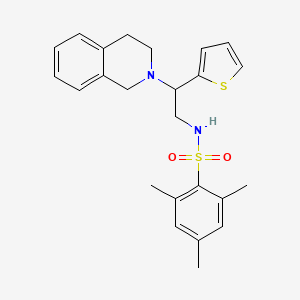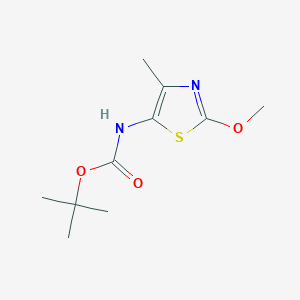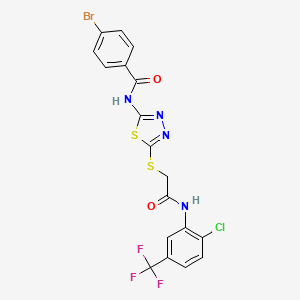
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is an intricate organic compound Its structure comprises a dihydroisoquinoline moiety, a thiophene ring, and a trimethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. Key steps might include the formation of the dihydroisoquinoline ring system, introduction of the thiophene ring, and sulfonamide formation. These reactions usually require specific catalysts, solvents, and controlled temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthetic methods. This requires optimizing reaction conditions for large-scale operations, ensuring high yield and purity. Continuous flow reactors and high-efficiency purification techniques such as crystallization and chromatography might be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The dihydroisoquinoline ring can undergo oxidation reactions, potentially leading to the formation of isoquinolinium ions.
Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: : The sulfonamide group and the thiophene ring can participate in various substitution reactions, introducing different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Halogenated compounds and strong bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions but generally include various modified forms of the parent compound with different substituents or oxidation states.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Potential use in biochemical assays and understanding protein-ligand interactions.
Medicine: : Investigating its potential as a drug candidate due to its structural features that may interact with biological targets.
Industry: : Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. Understanding these interactions at the molecular level can provide insights into its biological effects and therapeutic potential.
Comparison with Similar Compounds
Compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide stands out due to its combination of a dihydroisoquinoline ring and a thiophene ring, both of which confer specific chemical properties and reactivity.
Similar Compounds
N-(2-(dihydroisoquinolin-2(1H)-yl)ethyl)-benzenesulfonamide
N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-ethyl)-2,4,6-trimethylbenzenesulfonamide
Each of these compounds shares structural elements with the target molecule, highlighting its unique combination of features.
That should give you a solid foundation. Interested in diving deeper into any specific section?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S2/c1-17-13-18(2)24(19(3)14-17)30(27,28)25-15-22(23-9-6-12-29-23)26-11-10-20-7-4-5-8-21(20)16-26/h4-9,12-14,22,25H,10-11,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHIHAQTPUEGFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)
![3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2384943.png)
![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)
![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)

![1-(Hydroxymethyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2384951.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B2384953.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2384957.png)


![N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2384961.png)

